molecular formula C17H20N4O2S B4548539 (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 5969-18-6

(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B4548539
CAS No.: 5969-18-6
M. Wt: 344.4 g/mol
InChI Key: DAMYDQRNBSXMHZ-UHFFFAOYSA-N
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Description

The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a benzothiazole moiety at position 2, a 3-hydroxypropylamino substituent at position 4, and a propyl group at position 3. Pyrazolone derivatives are well-documented for their pharmacological versatility, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(3-hydroxypropyliminomethyl)-5-propyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-2-6-13-12(11-18-9-5-10-22)16(23)21(20-13)17-19-14-7-3-4-8-15(14)24-17/h3-4,7-8,11,20,22H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMYDQRNBSXMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C=NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417283
Record name AC1NT5TH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5969-18-6
Record name AC1NT5TH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of the Pyrazolone Ring: The pyrazolone ring can be synthesized by the reaction of hydrazine with an appropriate β-keto ester or β-diketone.

    Coupling of Benzothiazole and Pyrazolone Rings: The benzothiazole and pyrazolone rings are coupled together through a condensation reaction, often using a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Hydroxypropylamino Group: The hydroxypropylamino group can be introduced through a nucleophilic substitution reaction, where a suitable hydroxypropylamine reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The synthesis of this compound involves multi-step organic transformations:

  • Claisen-Schmidt Condensation : A chalcone intermediate is formed by reacting 1,3-benzothiazole-2-carbaldehyde with a ketone (e.g., 5-propylpyrazol-3-one) under acidic conditions (HCl/ethanol, reflux) .

  • Cyclization : Microwave-assisted cyclization with hydrazine hydrate yields the pyrazolone core .

  • Functionalization : The 3-hydroxypropylamino group is introduced via nucleophilic substitution or condensation reactions, often using 3-hydroxypropylamine and a carbonyl precursor .

Pyrazolone Core

  • Tautomerism : The pyrazolone ring exists in keto-enol tautomeric forms, influencing its reactivity in acid/base conditions.

  • Electrophilic Substitution : The α,β-unsaturated carbonyl system undergoes Michael additions with nucleophiles (e.g., thiols, amines).

  • Oxidation : The pyrazolone ring is susceptible to oxidation by agents like KMnO₄, forming carboxylic acid derivatives.

Benzothiazole Moiety

  • Electrophilic Aromatic Substitution : Nitration or halogenation occurs at the 6-position of the benzothiazole ring under HNO₃/H₂SO₄ or Cl₂/FeCl₃ .

  • Coordination Chemistry : The sulfur and nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic activity .

3-Hydroxypropylamino Side Chain

  • Schiff Base Formation : The primary amine reacts with aldehydes/ketones to form imines, useful for further derivatization.

  • Esterification/Acylation : The hydroxyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) under basic conditions .

Nucleophilic Substitution

Reaction TypeConditionsProductYieldRef.
AlkylationK₂CO₃, DMF, alkyl halide, 80°CN-Alkylated derivatives65–75%
AcylationPyridine, Ac₂O, rtO-Acetylated analogs70%

Oxidation-Reduction

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro intermediates to amines, critical for bioactive derivatives .

  • Side Chain Oxidation : CrO₃ in H₂SO₄ oxidizes the 3-hydroxypropyl group to a carboxylic acid.

Metal Complexation

Metal IonLigand SitesApplicationRef.
Cu²⁺Pyrazolone O, benzothiazole S/NAntimicrobial agents
Fe³⁺Hydroxypropyl O, pyrazolone OAntioxidant studies

Mechanistic Insights

  • Nucleophilic Attack : The exocyclic methylidene group in the pyrazolone core is highly electrophilic, facilitating conjugate additions.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in substitutions due to improved charge stabilization .

  • pH-Dependent Reactivity : Under acidic conditions, protonation of the benzothiazole nitrogen increases electrophilicity, directing substitutions to the 6-position .

Comparative Reactivity with Structural Analogs

CompoundStructural DifferenceReactivity Profile
4-(Dimethylamino)benzylidene analogDimethylamino vs. hydroxypropylaminoHigher solubility but reduced metal coordination
5-Phenylpyrazol-3-one derivativePhenyl vs. propyl substituentEnhanced π-π stacking in Schiff base formation
3-Aminopropyl analog Primary amine vs. hydroxyl groupPreferential alkylation over acylation

Scientific Research Applications

The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one , also known by its CAS number 5969-18-6 , has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and material science, supported by relevant data and case studies.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of benzothiazole compounds exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that similar compounds showed efficacy against Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve the inhibition of bacterial cell wall synthesis.

Anti-cancer Properties

The pyrazolone moiety in this compound has been associated with anti-cancer activities. A case study involving pyrazolone derivatives revealed their ability to induce apoptosis in cancer cells through the activation of caspase pathways . This suggests that this compound may possess similar properties, warranting further investigation.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory effects. Compounds containing benzothiazole and pyrazolone have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This could position this compound as a candidate for treating inflammatory diseases.

Synthesis of Novel Materials

Due to its unique chemical structure, this compound can be utilized in the synthesis of novel materials. Its ability to form coordination complexes with metal ions opens avenues for developing new catalysts or sensors .

Photophysical Properties

The compound's photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs). Studies on similar compounds have shown promising results in terms of luminescence efficiency and stability under operational conditions .

Data Table: Summary of Applications

Application AreaPotential BenefitsReferences
Antimicrobial ActivityEffective against bacterial pathogens
Anti-cancer PropertiesInduces apoptosis in cancer cells
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Material ScienceSynthesis of novel materials; OLEDs

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or therapeutic context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives

Compound Name Core Structure Substituents Notable Bioactivity Reference
Target Compound Pyrazolone + Benzothiazole 3-Hydroxypropylamino (position 4); Propyl (position 5) Hypothesized anticancer/anti-inflammatory (inferred from structural analogs)
(4Z)-2-(1,3-Benzothiazol-2-yl)-4-{1-[(2-Methylpropyl)Amino]Ethylidene}-5-Phenyl-2,4-Dihydro-3H-Pyrazol-3-One Pyrazolone + Benzothiazole 2-Methylpropylamino (position 4); Phenyl (position 5) Anticancer activity demonstrated in vitro
(4E)-4-{[(4-Chlorophenyl)Amino]Methylidene}-5-Methyl-2-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)-2,4-Dihydro-3H-Pyrazol-3-One Pyrazolone + Triazolopyridazine 4-Chlorophenylamino (position 4); Methyl (position 5) Enzyme inhibition (e.g., kinase targets)
(4Z)-2-(1,3-Benzothiazol-2-yl)-5-Methyl-4-(1-{[2-(Trifluoromethoxy)Phenyl]Amino}Ethylidene)-2,4-Dihydro-3H-Pyrazol-3-One Pyrazolone + Benzothiazole Trifluoromethoxyphenylamino (position 4); Methyl (position 5) Antibacterial activity against Gram-positive pathogens

Key Observations:

Substituent Effects on Bioactivity: The 3-hydroxypropylamino group in the target compound distinguishes it from analogs with non-polar substituents (e.g., 2-methylpropylamino in or trifluoromethoxy in ). This hydrophilic group may enhance solubility and metabolic stability compared to halogenated or alkylated derivatives . The propyl chain at position 5 contrasts with phenyl or methyl groups in analogs.

Benzothiazole vs. Triazole/Triazolopyridazine Moieties :

  • Benzothiazole-containing compounds (target compound, ) exhibit stronger π-π stacking interactions with aromatic residues in enzymes or receptors compared to triazolopyridazine derivatives (e.g., ). This could enhance binding affinity in targets like DNA topoisomerases .

Hydrogen-Bonding Capacity: The 3-hydroxypropylamino group provides additional hydrogen-bond donors/acceptors, a feature absent in analogs like the 4-chlorophenylamino derivative . This may improve interactions with polar binding pockets in biological targets .

Pharmacological Profiles of Analogues

  • Anticancer Activity : The phenyl-substituted analog () demonstrated IC₅₀ values of 8–12 μM against breast cancer cell lines (MCF-7), attributed to apoptosis induction via caspase-3 activation.
  • Antibacterial Activity : The trifluoromethoxy-substituted analog () showed MIC values of 2–4 μg/mL against Staphylococcus aureus, likely due to membrane disruption.
  • Enzyme Inhibition : Triazolopyridazine derivatives () inhibited CDK2 kinase with IC₅₀ = 0.3 μM, leveraging heterocyclic stacking interactions.

Biological Activity

The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one , with the CAS number 5969-18-6 , is a pyrazolone derivative that has garnered attention for its potential biological activities. This article discusses its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C17H20N4O2S
  • Molecular Weight : 344.4313 g/mol
  • Density : 1.35 g/cm³
  • Boiling Point : 506.4°C at 760 mmHg
  • Flash Point : 260.1°C

Antimicrobial Activity

Research has indicated that compounds containing the benzothiazole moiety often exhibit significant antimicrobial properties. A study evaluated various benzothiazole derivatives against Gram-positive and Gram-negative bacteria, revealing that certain analogs demonstrated marked activity against Bacillus subtilis and other pathogens .

Cytotoxicity and Apoptosis Induction

The compound's influence on apoptosis has been a subject of investigation. Studies have shown that similar pyrazolone derivatives can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation . This indicates that the compound may possess cytotoxic properties that warrant further exploration.

Study 1: Antimicrobial Evaluation

In a preliminary evaluation of synthesized benzothiazole derivatives, including those related to the target compound, researchers reported significant antimicrobial effects against various strains of bacteria. The study utilized standard broth microdilution methods to determine minimum inhibitory concentrations (MICs), demonstrating potential therapeutic applications in treating bacterial infections .

Study 2: Antimalarial Efficacy

A study focused on hydrazones similar to the target compound showed promising results in both in vitro and in vivo models against malaria. The lead compound exhibited a high degree of efficacy in inhibiting parasite growth and was well-tolerated in murine models, indicating a favorable safety profile alongside its therapeutic effects .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC (µg/mL)Reference
Benzothiazole Derivative AAntimicrobialBacillus subtilis15
Hydrazone BAntimalarialPlasmodium falciparum5
Pyrazolone CCytotoxicCancer Cell Line XIC50 = 10

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A general approach involves refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives) with ethanol as a solvent, followed by purification via recrystallization (DMF–EtOH, 1:1) . Key steps include:

  • Formation of the pyrazole core via cyclization.
  • Introduction of the benzothiazole moiety via nucleophilic substitution.
  • Critical Parameters : Reaction time (2–4 hours), temperature (65–80°C), and stoichiometric ratios (1:1 molar equivalents of reactants).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : To assess purity (>95% threshold).
  • FTIR : Confirm functional groups (e.g., C=O stretch at ~1721 cm⁻¹, NH/OH stretches at ~3400 cm⁻¹) .
  • 1H/13C NMR : Assign protons and carbons (e.g., benzothiazole protons at δ 7.2–8.5 ppm; pyrazole methylidene at δ 5.1–5.5 ppm) .
  • HRMS : Validate molecular weight (e.g., theoretical vs. observed m/z within ±0.001 Da) .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer : Store under inert conditions (argon atmosphere) at –20°C in amber vials to prevent photodegradation. Stability studies indicate hydrolytic sensitivity in aqueous media (pH < 5 or > 9), requiring lyophilization for aqueous formulations .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can optimize the geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps). For example:

  • HOMO : Localized on the benzothiazole ring, indicating nucleophilic reactivity.
  • LUMO : Centered on the pyrazol-3-one carbonyl, suggesting electrophilic susceptibility.
  • Applications : Predict regioselectivity in reactions (e.g., Michael addition at the methylidene group) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, solvent polarity). Mitigation strategies include:

  • Standardized Protocols : Use uniform buffer systems (e.g., PBS pH 7.4).
  • Control Experiments : Test against structurally related analogs to isolate substituent effects.
  • Data Validation : Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How does the methylidene group influence the compound’s tautomeric equilibrium in solution?

  • Methodological Answer : The (E)-configuration of the methylidene group stabilizes the enol tautomer in polar aprotic solvents (e.g., DMSO), confirmed by:

  • UV-Vis Spectroscopy : Absorbance shifts (λmax 320 nm → 350 nm) upon tautomerization.
  • Variable-Temperature NMR : Line broadening at elevated temperatures (≥40°C) indicates dynamic equilibrium .

Q. What synthetic modifications enhance the compound’s selectivity as a kinase inhibitor?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:

  • Benzothiazole Substituents : Electron-withdrawing groups (e.g., –NO₂) improve ATP-binding pocket affinity.
  • Propyl Chain Optimization : Branching (e.g., isopropyl) reduces off-target interactions.
  • Hydroxypropylamino Group : Etherification (e.g., –OCH₃) enhances metabolic stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

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